4-(Chloromethyl)pyridine-2,6-diamine
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Overview
Description
4-(Chloromethyl)pyridine-2,6-diamine is an organic compound with the molecular formula C6H8ClN3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)pyridine-2,6-diamine typically involves the chlorination of 2,6-diaminopyridine. One common method is to react 2,6-diaminopyridine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 4-Methylpyridine-2,6-diamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Chloromethyl)pyridine-2,6-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)pyridine-2,6-diamine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyridine: A precursor in the synthesis of 4-(Chloromethyl)pyridine-2,6-diamine.
4-Chloro-2,6-diaminopyrimidine: Another chlorinated derivative with similar chemical properties.
2,4-Diamino-6-chloropyrimidine: A compound with a similar structure but different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloromethyl and diamine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H8ClN3 |
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Molecular Weight |
157.60 g/mol |
IUPAC Name |
4-(chloromethyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C6H8ClN3/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2,(H4,8,9,10) |
InChI Key |
HJEVARBLIYZYRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)N)CCl |
Origin of Product |
United States |
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